molecular formula C28H33N5O B2727413 (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1105230-75-8

(4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone

Cat. No. B2727413
CAS RN: 1105230-75-8
M. Wt: 455.606
InChI Key: PIPODVMWZSVAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields.

Mechanism of Action

The mechanism of action of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone involves its binding to dopamine and serotonin receptors in the brain. This binding leads to an increase in the release of these neurotransmitters, resulting in improved mood, increased motivation, and decreased anxiety.
Biochemical and Physiological Effects:
Studies have shown that (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone has both biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, leading to improved mood and motivation. Additionally, it has been shown to decrease anxiety levels in animal models.

Advantages and Limitations for Lab Experiments

One advantage of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is its high affinity for dopamine and serotonin receptors, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is that further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone. One potential direction is the development of new drugs based on this compound for the treatment of neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, more studies are needed to explore the potential of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone in other fields, such as cancer research and drug addiction treatment.
In conclusion, (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is a chemical compound that has potential in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its high affinity for dopamine and serotonin receptors makes it a potential candidate for the treatment of neurological disorders. However, further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone involves the reaction of 1-(6-phenylpyridazin-3-yl)piperidin-4-amine with 4-bromo-N-phenethylpiperazine in the presence of a palladium catalyst. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

(4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone has been studied for its potential in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for dopamine and serotonin receptors, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety.

properties

IUPAC Name

[4-(2-phenylethyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O/c34-28(33-21-19-31(20-22-33)16-13-23-7-3-1-4-8-23)25-14-17-32(18-15-25)27-12-11-26(29-30-27)24-9-5-2-6-10-24/h1-12,25H,13-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPODVMWZSVAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.